molecular formula C15H17N3O2 B15109864 N'-(cyclopropylcarbonyl)-2,3-dimethyl-1H-indole-5-carbohydrazide

N'-(cyclopropylcarbonyl)-2,3-dimethyl-1H-indole-5-carbohydrazide

Cat. No.: B15109864
M. Wt: 271.31 g/mol
InChI Key: ZMGCHZGSQDCKST-UHFFFAOYSA-N
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Description

N’-(cyclopropylcarbonyl)-2,3-dimethyl-1H-indole-5-carbohydrazide is a complex organic compound characterized by a cyclopropylcarbonyl group attached to a 2,3-dimethyl-1H-indole-5-carbohydrazide structure

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

N'-(cyclopropanecarbonyl)-2,3-dimethyl-1H-indole-5-carbohydrazide

InChI

InChI=1S/C15H17N3O2/c1-8-9(2)16-13-6-5-11(7-12(8)13)15(20)18-17-14(19)10-3-4-10/h5-7,10,16H,3-4H2,1-2H3,(H,17,19)(H,18,20)

InChI Key

ZMGCHZGSQDCKST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)NNC(=O)C3CC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(cyclopropylcarbonyl)-2,3-dimethyl-1H-indole-5-carbohydrazide typically involves multiple steps. One common method includes the cyclopropanation of an alkene using carbenoid reagents, such as in the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple are used . Another approach involves the use of diazo compounds, which react with olefins to form cyclopropanes through a 1,3-dipolar cycloaddition followed by denitrogenation .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of metal catalysts, such as rhodium or palladium, can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

N’-(cyclopropylcarbonyl)-2,3-dimethyl-1H-indole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or lithium aluminum hydride as nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(cyclopropylcarbonyl)-2,3-dimethyl-1H-indole-5-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(cyclopropylcarbonyl)-2,3-dimethyl-1H-indole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane derivatives: Compounds like cyclopropylamine and cyclopropylcarbinol share the cyclopropane ring structure.

    Indole derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole core structure.

Uniqueness

N’-(cyclopropylcarbonyl)-2,3-dimethyl-1H-indole-5-carbohydrazide is unique due to the combination of the cyclopropylcarbonyl group and the 2,3-dimethyl-1H-indole-5-carbohydrazide structure. This unique combination imparts specific chemical properties and potential biological activities that are not found in other similar compounds .

Biological Activity

N'-(Cyclopropylcarbonyl)-2,3-dimethyl-1H-indole-5-carbohydrazide is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H16N4O
  • Molecular Weight : 244.29 g/mol
  • SMILES Notation : CC1=C(C(=C2C1=CN(C2=O)C(=O)N)C(=O)N(C(C3CC3)C(=O)N)C(=O)N)C(C)=C

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways involved in cancer progression. The compound has been shown to inhibit key protein kinases that are crucial for cell proliferation and survival.

Key Mechanisms:

  • Inhibition of Kinases : The compound exhibits inhibitory effects on several kinases associated with cancer cell growth, including Aurora-A kinase and CDK2.
  • Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, thereby preventing cancer cell division.

Biological Activity Data

The following table summarizes the biological activity data of this compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)0.46CDK2 inhibition
NCI-H460 (Lung)0.39Induction of autophagy
A549 (Lung)26Apoptosis induction
Hep-2 (Laryngeal)3.25Cytotoxicity
P815 (Mastocytoma)17.82Cytotoxicity

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

  • Study on MCF7 and NCI-H460 Cells :
    • The compound demonstrated significant cytotoxicity with an IC50 value of 0.46 µM against MCF7 cells and 0.39 µM against NCI-H460 cells, indicating its potential as a therapeutic agent for breast and lung cancers respectively .
  • Mechanistic Insights :
    • Research indicated that the compound's mechanism involves the inhibition of Aurora-A kinase with an IC50 value of approximately 0.16 µM, which is critical for mitotic spindle assembly . This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.
  • Comparative Analysis with Other Compounds :
    • When compared to other pyrazole-based compounds, this compound showed superior selectivity and potency against specific cancer cell lines .

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